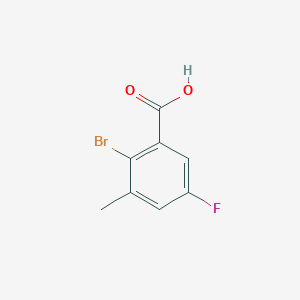

2-Bromo-5-fluoro-3-methylbenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-fluoro-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSSOXATQWMSLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1319196-92-3 | |

| Record name | 2-bromo-5-fluoro-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nucleophilic Aromatic Substitution Snar :the Snar Reaction is a Powerful Method for Replacing Fluorine on an Aromatic Ring, Provided the Ring is Sufficiently Electron Deficient. the Reaction Proceeds Via a Two Step Addition Elimination Mechanism Involving a Resonance Stabilized Intermediate Known As a Meisenheimer Complex.acgpubs.orgfor the Fluorine Atom to Be a Good Leaving Group in an Snar Reaction, the Aromatic Ring Must Be Activated by at Least One Strong Electron Withdrawing Group Ewg , Such As a Nitro No₂ or Pentafluorosulfanyl Sf₅ Group, Positioned Ortho or Para to the Fluorine.beilstein Journals.orgnih.govnih.govresearchgate.net

Acid-Base Equilibria and Proton Transfer Dynamics

The carboxylic acid moiety (-COOH) of this compound is its most prominent acidic site. In solution, it can deprotonate to form a carboxylate anion and release a proton, establishing a classic acid-base equilibrium. The position of this equilibrium is quantified by the acid dissociation constant (Kₐ) or its logarithmic form, pKₐ.

Fluorine and Bromine: As electronegative halogens, both F and Br exert a strong electron-withdrawing inductive effect (-I), which pulls electron density away from the carboxylate group. This delocalizes and stabilizes the negative charge of the conjugate base, thereby increasing the acidity (lowering the pKₐ) compared to unsubstituted benzoic acid.

Methyl Group: The methyl group (-CH₃) is electron-donating through an inductive effect (+I), which tends to destabilize the conjugate base and decrease acidity (raise the pKₐ).

The net effect on the pKₐ is a balance of these competing influences. Computational methods, such as Density Functional Theory (DFT), are often employed to study the proton affinity and acidity of substituted benzoic acids and to understand the impact of halogen substitution on proton transfer mechanisms. chemrxiv.org

Beyond simple dissociation, the fundamental dynamics of proton transfer in benzoic acid systems are a subject of deep investigation. In the solid state and in nonpolar solvents, benzoic acid molecules often form hydrogen-bonded dimers. Within these dimers, a concerted double proton transfer can occur, where both protons shuttle across the hydrogen bonds simultaneously. This phenomenon gives rise to tunneling splittings in the molecule's rotational spectra, which can be measured with high precision to model the energy barrier for the proton transfer. dntb.gov.uanih.gov

| Substituent | Position | Electronic Effect | Expected Impact on Acidity (vs. Benzoic Acid) |

| Bromine | 2 (ortho) | -I (Inductive), Weak +R (Resonance) | Increase |

| Fluorine | 5 (meta) | -I (Inductive) | Increase |

| Methyl | 3 (meta) | +I (Inductive) | Decrease |

Stereochemical Aspects of Reactions (if chiral derivatives are formed)

This compound itself is an achiral molecule. However, it can serve as a precursor for the synthesis of chiral derivatives through reactions that introduce a stereocenter. The formation of such chiral molecules often requires stereoselective or stereospecific reactions, where one stereoisomer is formed preferentially over others.

A prominent strategy to generate a chiral center from this molecule would involve modification of the carboxylic acid group followed by a stereoselective reaction. For example, the benzoic acid could be converted into an α-bromo carboxamide derivative. This new substrate, now containing a bromine atom on a carbon adjacent to the carbonyl group, could participate in enantioselective cross-coupling reactions.

Groundbreaking research has demonstrated the enantioselective palladium-catalyzed cross-coupling of α-bromo carboxamides with aryl boronic acids. nih.govresearchgate.net Through the use of a specially designed chiral phosphorus ligand, this reaction can generate chiral α-aryl carboxamides with high yields and excellent enantioselectivities. The chiral ligand coordinates to the palladium catalyst, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer of the product. This approach represents a powerful method for converting simple achiral bromo-compounds into valuable, optically active molecules.

Other stereoselective reactions involving C-Br bonds, such as nucleophilic substitution on an adjacent chiral center, can also be controlled to proceed with either inversion or retention of configuration, depending on the reagents and conditions used. datapdf.com These methods underscore the importance of understanding reaction mechanisms to control the three-dimensional structure of products formed from bromo-aryl precursors.

| Reaction Type | Substrate Class | Catalyst/Ligand | Outcome | Significance | Reference |

| Enantioselective Suzuki Coupling | α-Bromo Carboxamides | Palladium / Chiral P,P=O Ligand | Chiral α-Aryl Carboxamides | Forms a new stereocenter with high enantioselectivity. | nih.govresearchgate.net |

| Stereoselective Substitution | (S)-2-bromopropanamides | Ag⁺ or Ag₂O | (R)- or (S)-amino products | Demonstrates control over stereochemistry (inversion vs. retention). | datapdf.com |

Reactivity and Reaction Mechanism Investigations of 2 Bromo 5 Fluoro 3 Methylbenzoic Acid

Electrophilic Aromatic Substitution (EAS) on the Benzoic Acid Ring.

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene (B151609) ring with an electrophile. The rate and position of this substitution are dictated by the existing substituents. Groups that donate electron density to the ring are termed "activating" and typically direct incoming electrophiles to the ortho and para positions. chemistrysteps.comyoutube.com Conversely, electron-withdrawing groups are "deactivating" and generally direct electrophiles to the meta position. masterorganicchemistry.comchadsprep.com

Positional Selectivity Influenced by Halogen and Methyl Substituents.

In 2-bromo-5-fluoro-3-methylbenzoic acid, the benzene ring has four substituents, leaving two available positions for substitution: C4 and C6. The directing effects of each group must be considered to predict the regiochemical outcome of an EAS reaction.

Carboxylic Acid (-COOH) at C1: This is a moderately deactivating group due to its electron-withdrawing nature and directs incoming electrophiles to the meta positions (C3 and C5), which are already substituted. vedantu.comyoutube.com

Bromine (-Br) at C2: Halogens are deactivating due to their strong inductive electron-withdrawing effect, but they are ortho, para-directors because their lone pairs can donate electron density through resonance. masterorganicchemistry.comorganicchemistrytutor.com The ortho position (C3) and para position (C5) are occupied.

Methyl (-CH₃) at C3: An alkyl group is a weak activating group that donates electron density via an inductive effect. libretexts.org It directs incoming electrophiles to its ortho positions (C2 and C4) and para position (C6).

Fluorine (-F) at C5: Like bromine, fluorine is a deactivating, ortho, para-directing substituent. unizin.org It directs electrophiles to its ortho positions (C4 and C6).

| Substituent (Position) | Type | Directing Effect | Directed Positions |

|---|---|---|---|

| -COOH (C1) | Deactivating | Meta | C3, C5 (Blocked) |

| -Br (C2) | Deactivating | Ortho, Para | C3, C5 (Blocked) |

| -CH₃ (C3) | Activating | Ortho, Para | C4, C6 |

| -F (C5) | Deactivating | Ortho, Para | C4, C6 |

Mechanistic Pathways of Nitration, Sulfonation, and Halogenation.

The mechanisms for these fundamental EAS reactions follow a two-step pathway: attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation (an arenium ion or sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nitration: This reaction is typically performed with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). aiinmr.comchemistrysteps.com The π-electron system of the substituted benzoic acid attacks the nitronium ion, forming a sigma complex. A weak base, such as water or the bisulfate ion, then removes a proton from the carbon bearing the new nitro group, restoring the aromatic ring. masterorganicchemistry.com

Sulfonation: Aromatic sulfonation is achieved using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid. libretexts.org SO₃ is a powerful electrophile that is attacked by the benzene ring. youtube.com The reaction forms a sigma complex, which then loses a proton to yield a sulfonic acid. Unlike many other EAS reactions, sulfonation is reversible. openochem.orgwikipedia.org Heating the sulfonic acid product in dilute aqueous acid can remove the -SO₃H group. libretexts.org

Halogenation: The halogenation of an aromatic ring, such as chlorination or bromination, requires a Lewis acid catalyst like ferric chloride (FeCl₃) or ferric bromide (FeBr₃). The catalyst polarizes the halogen-halogen bond, creating a more potent electrophile that can be attacked by the aromatic ring. The subsequent steps of sigma complex formation and deprotonation are analogous to those in nitration and sulfonation. masterorganicchemistry.com

Reactions of the Carboxylic Acid Functional Group.

The carboxylic acid group is a versatile functional group that can undergo a variety of transformations.

Condensation Reactions leading to Esters, Amides, and Acid Halides.

Esters: Esters are commonly synthesized from carboxylic acids through Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol (which often serves as the solvent). ucla.edu The use of microwave irradiation can significantly reduce reaction times and improve yields for substituted benzoic acids. academicpublishers.orgusm.my For sterically hindered carboxylic acids, ester formation can be challenging. researchgate.net

Amides: Amide bonds are crucial in many areas of chemistry. While direct condensation of a carboxylic acid and an amine is possible, it often requires high temperatures. nih.gov A more common and efficient method involves first activating the carboxylic acid by converting it to a more reactive derivative, such as an acid chloride. d-nb.info This reactive intermediate is then treated with an amine to form the amide. The synthesis of sterically hindered amides can be particularly difficult. chimia.ch

Acid Halides: Carboxylic acids are readily converted to acid halides, most commonly acid chlorides, by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. commonorganicchemistry.com The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. researchgate.netyoutube.com These acid halides are highly reactive and serve as important intermediates for the synthesis of esters and amides. google.com

| Product | Reaction Name/Type | Typical Reagents |

|---|---|---|

| Ester | Fischer Esterification | Alcohol (e.g., CH₃OH, C₂H₅OH), Strong Acid Catalyst (e.g., H₂SO₄) |

| Amide | Amidation (via Acid Chloride) | 1. SOCl₂ or (COCl)₂ 2. Amine (e.g., RNH₂, R₂NH) |

| Acid Halide | Halogenation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

Decarboxylation Pathways and Conditions.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally a difficult reaction for aromatic carboxylic acids. It typically requires harsh conditions, such as heating at high temperatures with a catalyst like copper powder in a high-boiling solvent such as quinoline. The presence of other substituents on the ring can influence the feasibility and conditions required for this reaction.

Reactivity of the Halogen Substituents.

Aryl halides exhibit characteristic reactivity, particularly in nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SₙAr): Aryl halides can undergo nucleophilic substitution if the aromatic ring is "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. chemistrysteps.com In this compound, the deactivating carboxylic acid group is not ideally positioned to strongly activate either halogen towards a classic SₙAr reaction. However, in nucleophilic aromatic substitutions involving polyfluoroarenes, fluoride (B91410) can act as a leaving group. nih.gov The high electronegativity of fluorine can stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, making the initial nucleophilic attack the rate-determining step. masterorganicchemistry.comstackexchange.com This can lead to a reactivity order of F > Cl > Br > I, which is the reverse of that seen in Sₙ1 and Sₙ2 reactions. masterorganicchemistry.com

Metal-Catalyzed Cross-Coupling: The bromine atom at the C2 position is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. nih.gov Due to the greater strength of the C-F bond compared to the C-Br bond, cross-coupling reactions can be performed with high selectivity, reacting at the C-Br bond while leaving the C-F bond intact. acs.org This selective reactivity allows for the sequential functionalization of the molecule.

Bromine Atom Reactivity in Palladium and Nickel-Catalyzed Reactions

The carbon-bromine (C-Br) bond in aryl halides is a cornerstone of modern cross-coupling chemistry, primarily due to its favorable reactivity in the presence of transition metal catalysts like palladium and nickel. In this compound, the bromine atom is significantly more reactive than the fluorine atom under typical palladium-catalyzed conditions. This differential reactivity allows for selective functionalization of the C-Br bond while leaving the more robust carbon-fluorine (C-F) bond intact.

Research on analogous bromo-fluoro aromatic compounds has demonstrated that palladium catalysts are exceptionally chemoselective for the C-Br bond. For instance, in a study involving 5-bromo-2-fluorobenzofuran, a palladium catalyst was used to successfully couple the aryl bromide with an arylboronic acid, achieving a 95% yield while the C-F bond remained untouched. beilstein-journals.org This high degree of selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, which facilitates the initial oxidative addition step in the catalytic cycle of palladium(0) complexes. nih.govresearchgate.net This step is widely considered the rate-determining step in many cross-coupling reactions. nih.gov

While palladium catalysis shows a clear preference for C-Br activation, nickel catalysts can be employed to activate the C-F bond, often after the C-Br position has been functionalized. beilstein-journals.orgnih.gov This orthogonal reactivity, where different catalysts target different halogen sites on the same molecule, is a powerful strategy in the synthesis of complex, multi-substituted aromatic compounds. Nickel-catalyzed couplings involving C-Br bonds in fluorinated molecules are also well-established, providing an efficient pathway for forming new carbon-carbon bonds. nih.gov

The general mechanism for these cross-coupling reactions involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the aryl-bromine bond, forming an organometallic intermediate.

Transmetalation: A second organic fragment, typically from an organometallic reagent like a boronic acid (in Suzuki coupling) or an organotin reagent (in Stille coupling), is transferred to the metal center.

Reductive Elimination: The two organic fragments couple and are eliminated from the metal center, forming the final product and regenerating the active catalyst. nih.gov

| Catalyst System | Target Bond | Reaction Type | Key Finding | Reference |

| Palladium (Pd) | C-Br | Suzuki Coupling | High chemoselectivity for C-Br over C-F bond. | beilstein-journals.org |

| Nickel (Ni) | C-F | Defluorinative Arylation | Can activate the C-F bond after the C-Br site has reacted. | beilstein-journals.orgnih.gov |

| Palladium(I) Dimer | C-Br | Thiolation | Site-selective C-S bond formation at C-Br over C-Cl and C-OTf. | nih.gov |

Fluorine Atom Activation and Replacement Strategies

The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making it notoriously difficult to activate. However, its replacement is highly desirable for the synthesis of pharmaceuticals and agrochemicals. For this compound, two primary strategies can be considered for activating and replacing the fluorine atom: transition metal catalysis and nucleophilic aromatic substitution (SNAr).

Advanced Spectroscopic and Structural Characterization of 2 Bromo 5 Fluoro 3 Methylbenzoic Acid and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic compounds in solution. For 2-Bromo-5-fluoro-3-methylbenzoic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

The analysis of one-dimensional NMR spectra offers primary insights into the chemical environment of magnetically active nuclei. The substitution pattern of this compound results in a unique set of signals for each type of nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals:

A broad singlet in the downfield region (typically 10-13 ppm) corresponding to the acidic proton of the carboxylic acid group.

Two signals in the aromatic region (7-8 ppm) for the two non-equivalent aromatic protons (H-4 and H-6). The proton at the C-6 position is expected to appear as a doublet of doublets due to coupling with the adjacent H-4 proton and the fluorine atom at C-5. The H-4 proton would similarly appear as a doublet of doublets from coupling to H-6 and the fluorine atom.

A singlet in the aliphatic region (around 2.4 ppm) corresponding to the three protons of the methyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is predicted to display eight unique signals, one for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity and position of the substituents. The carbon attached to the fluorine atom (C-5) will exhibit a large one-bond coupling constant (¹JC-F), appearing as a doublet. The adjacent carbons (C-4 and C-6) will show smaller two-bond couplings (²JC-F).

¹⁹F NMR Spectroscopy: Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum is expected to show one signal. This signal's multiplicity will be a doublet of doublets due to coupling with the two ortho-protons, H-4 and H-6. Data from related compounds like 4-fluorobenzoic acid can provide a reference for the expected chemical shift range. rsc.org

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data for this compound Note: This table presents predicted data based on established chemical shift principles and analysis of analogous structures. Experimental values may vary.

| ¹H NMR | |||

|---|---|---|---|

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -COOH | ~12-13 | s (broad) | - |

| Ar-H (H-6) | ~7.8-8.0 | dd | ³JH-H, ⁴JH-F |

| Ar-H (H-4) | ~7.2-7.4 | dd | ³JH-H, ³JH-F |

| -CH₃ | ~2.4 | s | - |

| ¹³C NMR | |||

| Assignment | Predicted δ (ppm) | Key Couplings | |

| -COOH | ~168-172 | - | |

| C-5 | ~160-165 | ¹JC-F (~250 Hz) | |

| C-3 | ~140-145 | ³JC-F | |

| C-1 | ~130-135 | - | |

| C-6 | ~120-125 | ²JC-F | |

| C-4 | ~115-120 | ²JC-F | |

| C-2 | ~110-115 | ³JC-F | |

| -CH₃ | ~20-25 | - | |

| ¹⁹F NMR | |||

| Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| C5-F | ~ -110 to -115 | dd | ³JF-H4, ⁴JF-H6 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and confirming the substitution pattern of the aromatic ring.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, a key cross-peak would be observed between the two aromatic protons (H-4 and H-6), confirming their connectivity through three bonds.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would show correlations between H-4 and C-4, H-6 and C-6, and the methyl protons with the methyl carbon, allowing for the definitive assignment of these carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) connectivity between protons and carbons. Crucial correlations would include:

The methyl protons showing correlations to C-2, C-3, and C-4.

The aromatic proton H-4 showing correlations to C-2, C-3, C-5, and C-6.

The aromatic proton H-6 showing correlations to C-1, C-2, C-4, and C-5. These correlations are instrumental in confirming the relative positions of all substituents on the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies atoms that are close in space, irrespective of their bonding. A key NOE would be expected between the methyl protons and the adjacent aromatic proton (H-4), providing further confirmation of the substitution pattern.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound are dominated by vibrations associated with the carboxylic acid and the substituted benzene ring.

Carboxylic Acid Group: The most prominent vibrations are the O-H stretch, which appears as a very broad band in the IR spectrum (typically 2500-3300 cm⁻¹), and the sharp, intense C=O (carbonyl) stretch (around 1700 cm⁻¹). The C-O stretch and O-H bend are expected in the 1400-1200 cm⁻¹ region.

Aromatic Ring: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹. The C=C ring stretching modes usually appear as a series of bands in the 1600-1450 cm⁻¹ region.

Substituent Vibrations: The C-F and C-Br stretching vibrations are expected in the fingerprint region, typically around 1250-1000 cm⁻¹ and 600-500 cm⁻¹, respectively. Vibrations associated with the methyl group (C-H stretches and bends) are also readily identifiable.

Table 2: Predicted IR and Raman Vibrational Assignments for this compound Note: Frequencies are approximate and can be influenced by the physical state of the sample.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500-3300 | Strong, Broad | Weak |

| Aromatic C-H stretch | 3050-3150 | Medium | Strong |

| Methyl C-H stretch | 2850-3000 | Medium | Medium |

| C=O stretch (H-bonded dimer) | 1680-1710 | Very Strong | Medium |

| Aromatic C=C stretch | 1450-1610 | Medium-Strong | Strong |

| C-O stretch / O-H bend | 1200-1440 | Strong | Weak |

| C-F stretch | 1200-1280 | Strong | Weak |

| C-Br stretch | 500-600 | Medium | Strong |

In the solid state, benzoic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. This dimerization significantly impacts the vibrational spectra. The O-H stretching band becomes exceptionally broad, and the C=O stretching frequency is lowered by about 20-50 cm⁻¹ compared to the monomeric form that would be present in a dilute solution of a non-polar solvent.

In solution, the extent of dimerization depends on the solvent's polarity and concentration. In non-polar solvents, the dimer is favored, while in polar, hydrogen-bond-accepting solvents, solvent-solute hydrogen bonds will compete with and disrupt the dimerization. These different species (monomer, dimer, solvent-complexed) can be distinguished by shifts in the carbonyl stretching frequency. ucl.ac.uk Low-frequency Raman spectroscopy can also be used to probe the lattice vibrations (phonons) in the crystalline solid, providing information about the packing and intermolecular forces in the crystal structure. ias.ac.in

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pathways

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₈H₆BrFO₂), the calculated monoisotopic mass is 231.95352 Da.

A key feature in the mass spectrum will be the isotopic pattern of bromine. The two stable isotopes, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (~50.7% and ~49.3%, respectively). This results in the molecular ion appearing as a pair of peaks ([M]⁺ and [M+2]⁺) of almost identical intensity, separated by two mass units, which is a definitive indicator of the presence of a single bromine atom.

Electron ionization (EI) would induce fragmentation, providing further structural information. The fragmentation pathways for benzoic acids are well-established. Expected fragmentation patterns for this compound would include:

Loss of a hydroxyl radical (•OH): [M - 17]⁺, leading to the formation of a stable acylium ion.

Loss of a carboxyl radical (•COOH): [M - 45]⁺.

Decarboxylation (loss of CO₂): [M - 44]⁺.

Alpha-cleavage: Loss of the entire carboxyl group can lead to the formation of the [C₆H₃BrFCH₃]⁺ ion.

Table 3: Predicted HRMS Fragments for this compound

| Fragment Ion Formula | Loss | Predicted Exact Mass (for ⁷⁹Br) |

|---|---|---|

| [C₈H₆⁷⁹BrFO₂]⁺ | Molecular Ion | 231.9535 |

| [C₈H₅⁷⁹BrFO]⁺ | •OH | 214.9482 |

| [C₇H₅⁷⁹BrF]⁺ | •COOH | 186.9586 |

| [C₇H₆⁷⁹BrF]⁺• | CO₂ | 187.9664 |

| [C₇H₅O]⁺ | •Br, •F, •CH₃, •H | 105.0335 |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing

For substituted benzoic acids, the solid-state structure is typically dominated by the strong hydrogen-bonding propensity of the carboxylic acid functional group. The most common and energetically favorable arrangement involves the formation of centrosymmetric dimers, where two molecules are linked by a pair of O—H⋯O hydrogen bonds between their carboxyl groups. This creates a characteristic eight-membered ring synthon, a robust and frequently observed motif in the crystal engineering of carboxylic acids. The planarity of the benzene ring and the attached carboxyl group is influenced by the nature and position of the substituents. In the case of this compound, the presence of ortho-substituents (bromo and methyl groups) relative to the carboxylic acid could induce some torsion, causing the carboxyl group to twist slightly out of the plane of the benzene ring due to steric hindrance. This "ortho effect" is a well-documented phenomenon in substituted benzoic acids. wikipedia.orgyoutube.com

Intermolecular Hydrogen Bonding and Halogen Bonding Interactions

Hydrogen Bonding: The primary intermolecular interaction governing the crystal structure of this compound is anticipated to be the classic carboxylic acid dimer formation. This interaction is characterized by two strong O—H⋯O hydrogen bonds, creating a stable, planar eight-membered ring. This motif is a highly predictable and reliable supramolecular synthon in crystal engineering. nih.govresearchgate.net The strength and geometry of these hydrogen bonds are well-characterized, with typical O⋯O distances falling in the range of 2.6 to 2.7 Å. The formation of these dimers effectively neutralizes the strongest hydrogen bond donor and acceptor sites, allowing weaker interactions to direct the subsequent packing of the dimers.

Halogen Bonding: A significant secondary interaction expected in the crystal structure of this compound is halogen bonding. nih.gov A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This occurs due to the presence of a region of positive electrostatic potential, known as a "σ-hole," on the halogen atom opposite to the covalent bond. nih.gov The strength of the halogen bond generally follows the trend I > Br > Cl > F. ijres.org

In this compound, the bromine atom is a potential halogen bond donor. It could form interactions with Lewis basic sites on neighboring molecules, such as the oxygen atoms of the carboxyl group or even the fluorine atom. While fluorine is generally a poor halogen bond donor, it can act as an acceptor. Short Br⋯O or Br⋯F contacts in the crystal lattice would be indicative of such interactions. These directional interactions can play a crucial role in organizing the molecules into specific three-dimensional architectures. beilstein-journals.org For instance, studies on other bromo-substituted aromatic compounds have revealed the importance of Br⋯O and Br⋯π interactions in dictating the final crystal packing.

Analysis of Polymorphism and Crystal Engineering Implications

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one crystalline form. Different polymorphs of the same compound have distinct arrangements of molecules in the crystal lattice and, consequently, different physical properties, such as melting point, solubility, and stability. Substituted benzoic acids are known to exhibit polymorphism, as subtle changes in crystallization conditions can lead to different packing arrangements of the fundamental hydrogen-bonded dimers. ucl.ac.uk

For this compound, the potential for polymorphism arises from the different ways the hydrogen-bonded dimers can be organized. Variations in the orientation of the dimers relative to one another, potentially stabilized by different sets of weaker interactions like halogen bonds or π-stacking, could give rise to multiple crystal forms. For example, one polymorph might feature a herringbone packing of dimers, while another might exhibit a stacked arrangement. The presence of multiple substituents on the benzene ring increases the complexity of the potential energy landscape, making the existence of multiple stable or metastable polymorphs more likely.

Crystal Engineering Implications: The study of intermolecular interactions in compounds like this compound has significant implications for crystal engineering. By understanding the hierarchy and directionality of interactions—strong O—H⋯O hydrogen bonds forming dimers, followed by weaker but directional halogen bonds and other van der Waals forces—it becomes possible to design and predict crystal structures with desired properties.

The robust nature of the carboxylic acid dimer synthon makes it a primary building block. nih.gov The substituents on the aromatic ring then act as secondary modifiers of the crystal packing. The bromine and fluorine atoms can be specifically utilized to guide the assembly of the dimers through halogen bonding. By systematically varying substituents on the benzoic acid framework, crystal engineers can tune the intermolecular interactions to control the resulting solid-state architecture, which is fundamental in the development of pharmaceuticals, organic electronics, and other functional materials.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the primary chromophore is the substituted benzene ring.

The UV-Vis spectrum of benzoic acid itself typically displays three characteristic absorption bands. researchgate.netrsc.org These are often referred to as the E1, E2, and B bands, arising from π → π* transitions within the benzene ring. The B-band, which is symmetry-forbidden in benzene but becomes allowed with substitution, is particularly sensitive to the nature of the substituents and is often observed in the 270-280 nm region. researchgate.netsielc.com The more intense E2 band usually appears around 230 nm. sielc.com

The substituents on the benzene ring in this compound—bromo, fluoro, and methyl groups—will modulate the energies of these electronic transitions. These groups can cause shifts in the absorption maxima (λmax) to longer wavelengths (bathochromic or red shift) or shorter wavelengths (hypsochromic or blue shift), and can also affect the intensity of the absorption.

Methyl Group (-CH3): The methyl group is a weak electron-donating group through hyperconjugation, which typically results in a small bathochromic shift of the absorption bands.

Given this substitution pattern, the π → π* transitions of the aromatic system are the most prominent features expected in the UV-Vis spectrum. The absorption maxima would likely be red-shifted compared to unsubstituted benzoic acid due to the combined effects of the auxochromic halogen and methyl groups. The exact λmax values and molar absorptivities would need to be determined experimentally.

Below is a table summarizing the typical electronic transitions and expected absorption regions for a substituted benzoic acid like the title compound.

| Transition Type | Chromophore | Expected λmax Region (nm) | Notes |

| π → π | Substituted Benzene Ring | ~230-250 (E2-band) | Intense absorption. Position influenced by the combined electronic effects of Br, F, and CH3 substituents. |

| π → π | Substituted Benzene Ring | ~270-290 (B-band) | Lower intensity absorption. Position is sensitive to substitution and solvent polarity. Likely red-shifted from benzoic acid's ~274 nm peak. |

| n → π | Carboxyl Group (C=O) | ~200-220 | Weak absorption, often obscured by the more intense π → π transitions of the aromatic ring. |

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Fluoro 3 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of molecules. Calculations using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) are commonly employed to accurately predict a range of molecular properties for aromatic compounds. researchgate.netnih.gov

The first step in computational analysis is typically geometry optimization, which seeks to find the lowest energy arrangement of atoms in the molecule. This process determines the most stable three-dimensional structure and provides data on bond lengths, bond angles, and dihedral angles. For substituted benzoic acids, a key conformational feature is the orientation of the carboxylic acid group relative to the benzene (B151609) ring.

In a related compound, 2-bromo-5-fluorobenzaldehyde, ab initio calculations predicted that the most stable conformer is the one where the aldehyde oxygen is trans to the bromo substituent. researchgate.net A similar conformational analysis for 2-bromo-5-fluoro-3-methylbenzoic acid would be crucial to identify its most stable isomer, which is essential for all subsequent calculations. The optimized geometric parameters, such as bond lengths and angles, can then be compared with experimental data if available, with DFT calculations for similar molecules showing good agreement with crystallographic data. nih.gov

Table 1: Representative Calculated vs. Experimental Bond Parameters for a Substituted Aromatic Acid Note: This table is illustrative, showing typical data from a DFT study on a similar compound, 5-Bromosalicylaldehyde, to demonstrate the output of geometry optimization. nih.gov

| Parameter | Bond | Calculated (Å/°) | Experimental (Å/°) |

| Bond Length | C-C (ring) | 1.3 - 1.4 | 1.3 - 1.4 |

| C-H | 1.0 - 1.1 | 0.93 | |

| Bond Angle | C-C-C (ring) | 119.2 - 121.4 | 118.5 - 121.1 |

| C-C-H | 117.9 - 121.7 | 119.3 - 120.1 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability. nih.gov A large energy gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. nih.gov From the energies of the HOMO and LUMO, several important chemical reactivity descriptors can be calculated, including chemical hardness (η), chemical softness (S), electronegativity (χ), and the electrophilicity index (ω). mdpi.com

Table 2: Calculated Frontier Molecular Orbital Properties for a Benzoic Acid Derivative Note: This table presents typical FMO data calculated for a related compound, 4-bromo-3-(methoxymethoxy) benzoic acid, to illustrate the parameters derived from HOMO-LUMO analysis. researchgate.net

| Parameter | Value (eV) |

| EHOMO | -6.65 |

| ELUMO | -2.19 |

| Energy Gap (ΔE) | 4.46 |

| Chemical Hardness (η) | 2.23 |

| Chemical Softness (S) | 0.22 |

| Electronegativity (χ) | 4.42 |

| Electrophilicity Index (ω) | 4.39 |

DFT calculations are a reliable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman spectra of a molecule. scirp.org By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This computed spectrum is often compared with experimental FTIR and FT-Raman spectra to assign the observed vibrational bands to specific functional groups and molecular motions, such as C=O stretching, O-H bending, or C-Br stretching. scirp.orgnih.gov

Table 3: Comparison of Selected Calculated and Experimental Vibrational Frequencies Note: This table is an example based on the analysis of 4-methyl-3-nitrobenzoic acid, demonstrating the typical correlation between theoretical and experimental vibrational data. scirp.org

| Assignment (Vibrational Mode) | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

| O-H Stretch | 3627 | ~2970 (broad) |

| C=O Stretch | 1750 | 1701 |

| C-C Ring Stretch | 1625 | 1621 |

| C-H In-plane Bend | 1270 | 1267 |

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is widely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. liverpool.ac.uk These predicted chemical shifts are valuable for assigning signals in experimental NMR spectra and can help confirm the chemical structure of the synthesized compound.

Quantum Chemical Modeling of Reaction Mechanisms

Beyond static molecular properties, computational chemistry can be used to explore the dynamics of chemical reactions involving this compound.

For a proposed chemical reaction, quantum chemical modeling can identify the structure of the transition state (TS)—the highest energy point along the reaction coordinate. Locating the TS is critical for understanding the reaction mechanism. Once the transition state is identified, its energy can be calculated, and the activation energy (Ea) barrier can be determined by taking the difference in energy between the transition state and the reactants. A lower activation energy barrier indicates a faster reaction rate.

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction pathway can be mapped. This creates an energetic profile, or potential energy surface, for the reaction. Such profiles provide a detailed understanding of the reaction's feasibility, its step-by-step mechanism, and the relative stability of any intermediates. This information is invaluable for optimizing reaction conditions and predicting the formation of major and minor products.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its behavior in different solvent environments and elucidate its conformational flexibility.

The interactions between a solute and solvent molecules can significantly influence chemical processes, such as reaction rates and crystallization outcomes. MD simulations model these interactions explicitly, allowing researchers to observe how solvent molecules arrange themselves around the solute. ucl.ac.ukrsc.org In the case of this compound, the carboxylic acid group is capable of forming strong hydrogen bonds. The behavior of this group is heavily influenced by the solvent's ability to act as a hydrogen bond donor or acceptor. ucl.ac.uk

Simulations can track key structural and dynamic properties, such as:

Self-Association: Benzoic acid derivatives are known to form hydrogen-bonded dimers in apolar solvents. MD simulations can predict the stability and geometry of these dimers for this compound in various solvents. ucl.ac.uk

Conformational Preferences: The orientation of the carboxylic acid group relative to the benzene ring is a key conformational variable. While the barrier to rotation is significant, simulations can explore the preferred torsional angles and how they are influenced by the surrounding solvent and the steric hindrance from the ortho-bromo and methyl groups.

Solvation Shell Structure: Analysis of MD trajectories reveals the structure of the solvent shells around the molecule, showing which parts of the molecule (e.g., the carboxylic acid, the halogens) interact most strongly with the solvent. This information is crucial for understanding solubility and crystal growth. researchgate.net

For example, a study on other substituted benzoic acids showed that in apolar solvents like toluene, hydrogen-bonded dimers are the predominant species, whereas in solvents with high hydrogen bond accepting ability, the solvent molecules interact directly with the carboxylic group, disrupting dimer formation. ucl.ac.uk Similar effects would be expected for this compound, influencing its solution-phase behavior.

| Solvent | Dielectric Constant (ε) | Hydrogen Bond Donor (α) | Hydrogen Bond Acceptor (β) | Expected Interaction with Carboxylic Acid |

|---|---|---|---|---|

| Toluene | 2.38 | 0.00 | 0.11 | Weak; promotes solute self-association (dimer formation). ucl.ac.uk |

| Chloroform | 4.81 | 0.44 | 0.00 | Moderate donor; can interact with carbonyl oxygen. ucl.ac.uk |

| Ethanol | 24.55 | 0.83 | 0.77 | Strong H-bond donor and acceptor; disrupts self-association. jbiochemtech.com |

| Water | 80.10 | 1.17 | 0.47 | Very strong H-bond donor and acceptor; solvates carboxylic acid group effectively. jbiochemtech.com |

Quantitative Structure-Property Relationship (QSPR) Studies (Excluding Biological/Toxicological Activity)

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a molecule with its physicochemical properties. These models are invaluable for predicting the properties of new compounds without the need for extensive experimentation.

The foundation of any QSPR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For this compound, these descriptors are typically derived from quantum chemical calculations, most commonly using Density Functional Theory (DFT). researchgate.net These descriptors help in understanding the electronic nature of the molecule and predicting its reactivity.

Key global reactivity descriptors include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive. scispace.com

Ionization Potential (IP) and Electron Affinity (EA): IP is the energy required to remove an electron (approximated as -EHOMO), and EA is the energy released when an electron is added (approximated as -ELUMO).

Global Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution (η ≈ (IP - EA)/2). Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive. scispace.com

Electronegativity (χ): This describes the ability of a molecule to attract electrons (χ ≈ (IP + EA)/2). semanticscholar.org

| Descriptor | Formula | Significance for Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | - | Indicates electron-donating ability; higher energy means more nucleophilic. researchgate.net |

| LUMO Energy (ELUMO) | - | Indicates electron-accepting ability; lower energy means more electrophilic. researchgate.net |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical stability and low reactivity. A small gap implies high polarizability. scispace.com |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the overall electron-attracting power of the molecule. semanticscholar.org |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to deformation of the electron cloud. Hard molecules are less reactive. scispace.com |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness. Soft molecules are more polarizable and reactive. scispace.com |

Building on the descriptors derived in the previous section, QSPR models can be developed to predict the outcomes of chemical reactions, such as synthetic yields. This is achieved by performing a series of reactions with varying substrates and correlating the experimental yields with the calculated descriptors of the reactants. jocpr.com

For a molecule like this compound, such models could predict the yield of various reactions, including:

Esterification: The reaction of the carboxylic acid group. The yield could be correlated with descriptors related to the charge on the carbonyl carbon and the steric hindrance around the carboxylic group.

Nucleophilic Aromatic Substitution: While less common, the reactivity of the C-Br or C-F bonds towards nucleophiles could be modeled.

Decarboxylative Halogenation: The efficiency of replacing the carboxylic acid group with another halogen could be predicted by modeling the stability of intermediates. acs.orgprinceton.edu

A typical QSPR model for predicting reaction yield might take the form of a multiple linear regression equation:

Yield (%) = c₀ + c₁ * D₁ + c₂ * D₂ + ... + cₙ * Dₙ

Where c represents regression coefficients and D represents the values of different molecular descriptors. While the development of such predictive models is a powerful strategy in synthetic chemistry, specific QSPR models for predicting the synthetic yields of this compound derivatives are not yet detailed in the available literature. jocpr.com

Non-Linear Optical (NLO) Properties (if applicable)

Materials with non-linear optical (NLO) properties are of great interest for applications in modern technologies like telecommunications, optical computing, and frequency conversion. Organic molecules, particularly those with a high degree of charge asymmetry, can exhibit significant NLO responses. The suitability of this compound as a potential NLO material can be assessed using computational methods.

The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizability (β and γ). These properties describe how the electron cloud of a molecule is distorted by an external electric field. DFT calculations are a standard method for computing these parameters. scispace.comnih.gov

Dipole Moment (μ): A large ground-state dipole moment is often a prerequisite for a significant second-order NLO response (β).

Polarizability (α): This measures the linear response of the molecular dipole moment to an electric field.

First Hyperpolarizability (β): This is the second-order response and is responsible for effects like second-harmonic generation. A large β value is a key indicator of a promising NLO material. researchgate.net

For this compound, the combination of electron-withdrawing groups (Br, F, COOH) and an electron-donating group (CH₃) on the π-conjugated benzene ring system can lead to intramolecular charge transfer and enhance NLO properties. Computational studies on other substituted benzoic acids have shown that they can be good candidates for NLO materials. researchgate.netscispace.com For instance, a DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid reported a first hyperpolarizability (β) value of 9.7419 × 10⁻³⁰ esu, indicating a notable NLO response. researchgate.net Similar calculations for this compound would be necessary to quantify its potential.

| NLO Parameter | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measures the asymmetry of charge distribution in the molecule. |

| Mean Polarizability | ⟨α⟩ | Describes the average linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | Quantifies the second-order (non-linear) response; crucial for applications like second-harmonic generation. researchgate.net |

| Second Hyperpolarizability | γ | Quantifies the third-order non-linear response, related to phenomena like third-harmonic generation. scispace.com |

Despite a comprehensive search for specific applications of the chemical compound This compound , there is a notable lack of detailed research findings in publicly available scientific literature and patent databases corresponding to the specific uses outlined. While the compound is available from various chemical suppliers, indicating its use in research and development, specific examples of its application as a precursor for heterocyclic compounds, in the synthesis of advanced pharmaceutical intermediates, or its role in materials science and as an analytical standard are not sufficiently documented to provide a thorough and detailed article.

General information suggests that halogenated and methylated benzoic acid derivatives are valuable building blocks in organic synthesis due to their versatile reactivity. The presence of bromine, fluorine, and methyl groups on the benzoic acid core of "this compound" would theoretically allow for a range of chemical transformations. For instance, the bromine atom can be a site for cross-coupling reactions, the carboxylic acid group can undergo esterification or amidation, and the aromatic ring can be subject to further substitutions, making it a potentially useful intermediate in the synthesis of more complex molecules.

However, without specific documented research, any detailed discussion on its role in the synthesis of particular heterocyclic compounds, its utility in creating specific pharmaceutical intermediates, its function as a monomer in specialty polymers, its incorporation as a ligand in metal-organic frameworks (MOFs), or its development as an analytical standard would be speculative.

Therefore, this article cannot be generated as per the requested detailed outline due to the absence of specific, verifiable research data on the advanced applications of This compound .

Applications and Advanced Utilities of 2 Bromo 5 Fluoro 3 Methylbenzoic Acid in Chemical Science

Development of Advanced Analytical Standards and Reagents.

Calibration Standards for High-Resolution Mass Spectrometry and NMR

While not commonly documented as a primary calibration standard, 2-Bromo-5-fluoro-3-methylbenzoic acid possesses distinct physicochemical properties that make it a useful reference compound in analytical chemistry, particularly for high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. For a compound to serve as an effective calibration standard, it must have a precisely known, unique, and stable molecular weight and composition.

In mass spectrometry, an ideal calibrant has a known exact mass that does not interfere with common background ions. The presence of bromine and fluorine atoms gives this compound a unique isotopic pattern and a precise monoisotopic mass that is unlikely to be mistaken for common contaminants. Its exact mass can be calculated from its molecular formula, C₈H₆BrFO₂, providing a specific m/z value for the calibration of HRMS instruments, ensuring the accuracy of mass measurements in complex sample analyses.

For NMR spectroscopy, reference standards are used to set the chemical shift scale (0 ppm, typically with tetramethylsilane). While this compound is not a primary reference, its distinct proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR signals could serve as internal secondary standards in specific experiments. The unique chemical shifts caused by the electronic environment created by the bromo, fluoro, and methyl groups on the benzene (B151609) ring would provide well-resolved peaks for spectral calibration in specialized applications.

Below is a table of the key properties of this compound relevant to its potential use as an analytical standard.

| Property | Value |

| CAS Number | 1319196-92-3 myskinrecipes.com |

| Molecular Formula | C₈H₆BrFO₂ myskinrecipes.com |

| Molecular Weight | 233.03 g/mol myskinrecipes.com |

| Exact Mass | 231.9535 Da |

Applications in Catalysis and Organometallic Chemistry (Non-biological)

The utility of this compound in catalysis and organometallic chemistry stems from the reactivity of its functional groups. The aromatic ring, substituted with a bromine atom, a fluorine atom, a methyl group, and a carboxylic acid, provides multiple sites for chemical modification. This versatility allows it to serve as a foundational building block in the synthesis of more complex molecules used in non-biological catalytic systems.

The bromine atom is a particularly useful handle for organometallic reactions. It can readily participate in classic cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental methods for creating carbon-carbon and carbon-heteroatom bonds. The carboxylic acid group can direct metallation reactions to the ortho position or can be modified to create other functional groups. The fluorine atom and methyl group, while less reactive, exert significant electronic and steric influence on the molecule, which can be used to fine-tune the properties of derivative catalysts or ligands. For instance, the strong electron-withdrawing nature of fluorine can impact the reactivity and stability of organometallic complexes derived from this compound.

Precursor for Ligands in Transition Metal Catalysis

One of the most significant advanced applications of this compound is its role as a precursor in the synthesis of specialized ligands for transition metal catalysis. Ligands are crucial components of catalysts, as they bind to the metal center and modulate its electronic and steric properties, thereby controlling the catalyst's activity, selectivity, and stability.

The structure of this compound is well-suited for elaboration into various ligand types. The carboxylic acid functional group can be readily converted into an amide, ester, or other coordinating group through standard organic synthesis techniques. For example, reaction with a chiral amine can produce a chiral ligand capable of inducing asymmetry in catalytic reactions.

Simultaneously, the carbon-bromine bond is a prime site for introducing phosphine groups (via phosphination) or N-heterocyclic carbene (NHC) precursors, both of which are highly important ligand classes in modern catalysis. The combination of these synthetic handles allows for the creation of bidentate or polydentate ligands, where multiple atoms from the ligand can coordinate to a single metal center, often leading to more stable and effective catalysts. The strategic placement of the fluoro and methyl groups allows for precise steric and electronic tuning of the resulting ligand's coordination sphere. This fine-tuning is critical for optimizing catalyst performance in specific chemical transformations.

The table below outlines the functional groups of the parent compound and their potential roles in creating transition metal ligands.

| Functional Group | Potential Role in Ligand Synthesis | Example Reaction Type |

| Carboxylic Acid (-COOH) | Conversion to coordinating groups like amides, esters, or alcohols. | Amidation, Esterification, Reduction |

| Bromo (-Br) | Site for C-C or C-N bond formation to build the ligand backbone. | Suzuki Coupling, Buchwald-Hartwig Amination |

| Fluoro (-F) | Electronic modification of the ligand to influence the metal center. | (Generally unreactive but influences electronics) |

| Methyl (-CH₃) | Provides steric bulk to control access to the metal center. | (Steric tuning) |

Future Directions and Emerging Research Avenues for 2 Bromo 5 Fluoro 3 Methylbenzoic Acid

Exploration of Novel Synthetic Pathways and Methodologies

The development of efficient and sustainable synthetic routes is a cornerstone of modern chemistry. For 2-Bromo-5-fluoro-3-methylbenzoic acid, future research is likely to focus on moving beyond traditional multi-step batch processes towards more streamlined and atom-economical approaches.

Furthermore, advancements in catalytic methods for fluorination and bromination are expected to play a crucial role. mdpi.comchemistrysteps.com The use of novel, safer, and more selective fluorinating and brominating agents, potentially in combination with transition-metal catalysis, could offer milder reaction conditions and broader functional group tolerance compared to traditional methods. mdpi.com For example, a method for the preparation of 2-bromo-3-fluorobenzoic acid involves nitration, bromination, reduction, deamination, separation, and hydrolysis, highlighting the complexity of current multi-step syntheses. google.com

Below is a table summarizing potential novel synthetic strategies:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Late-Stage C-H Activation/Functionalization | Reduced step count, increased atom economy, potential for diversification. | Development of regioselective catalysts, understanding directing group effects. |

| Advanced Catalytic Halogenation | Milder reaction conditions, higher selectivity, improved safety profile. | Design of novel halogenating agents, exploration of photoredox and electrochemical methods. |

| Convergent Synthesis | Increased efficiency, modular approach for analogue synthesis. | Development of robust cross-coupling methodologies for assembling the substituted ring. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The pharmaceutical and fine chemical industries are increasingly adopting continuous flow chemistry and automated synthesis platforms to enhance efficiency, safety, and reproducibility. acs.orgjst.org.inresearchgate.netcell.combeilstein-journals.org The synthesis of this compound is well-suited for this transition.

Flow chemistry offers several advantages for the synthesis of this compound. acs.orgjst.org.incell.com The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities. jst.org.inresearchgate.net Furthermore, the handling of potentially hazardous reagents and intermediates is safer in the enclosed and controlled environment of a flow reactor. acs.orgcell.com The integration of in-line analytical techniques can allow for real-time reaction monitoring and optimization, accelerating process development. researchgate.net

Automated synthesis platforms can further accelerate the discovery and optimization of synthetic routes for this compound and its derivatives. chemspeed.commt.commetoree.commit.edu These systems can perform numerous reactions in parallel, enabling high-throughput screening of catalysts, solvents, and reaction conditions. chemspeed.commetoree.com This approach can significantly reduce the time required to identify optimal synthetic protocols and to generate libraries of analogues for structure-activity relationship (SAR) studies.

The potential impact of these technologies is summarized in the following table:

| Technology | Application to this compound Synthesis | Expected Benefits |

| Flow Chemistry | Continuous production, improved process control for halogenation and other steps. | Enhanced safety, higher yields and purity, easier scalability. acs.orgjst.org.incell.com |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid analogue synthesis. | Accelerated process optimization, faster generation of chemical libraries for drug discovery. chemspeed.commit.edu |

Advanced Functionalization for Tailored Chemical Properties

The bromine and fluorine atoms, along with the carboxylic acid and methyl groups, on the this compound scaffold provide multiple handles for advanced functionalization. This opens up possibilities for creating a diverse range of derivatives with finely tuned chemical and physical properties.

The bromine atom is a particularly versatile functional group, readily participating in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions. mdpi.comacs.org This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position. Such modifications can profoundly influence the molecule's electronic properties, solubility, and biological activity.

The fluorine atom, while generally less reactive towards substitution, plays a crucial role in modulating the molecule's properties. It can influence the acidity of the carboxylic acid, the lipophilicity, and the metabolic stability of the molecule. rsc.org Furthermore, recent advances in C-F bond activation chemistries are opening up new avenues for the selective functionalization of fluorinated aromatics, which could be applicable to this compound. rsc.orgmdpi.comnih.gov

The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters, amides, and alcohols, providing another dimension for structural diversification.

| Functionalization Site | Potential Transformations | Impact on Properties |

| Bromine Atom | Suzuki, Stille, Buchwald-Hartwig cross-coupling reactions. | Introduction of diverse substituents, modulation of electronic and steric properties. |

| Fluorine Atom | C-F bond activation (emerging field). | Potential for novel transformations, influences acidity, lipophilicity, and metabolic stability. rsc.org |

| Carboxylic Acid | Esterification, amidation, reduction. | Alteration of polarity, solubility, and hydrogen bonding capabilities. |

| Aromatic C-H Bonds | Directed C-H activation. | Introduction of additional functional groups to further tailor properties. |

Investigation of Supramolecular Chemistry and Self-Assembly

The presence of a carboxylic acid group, capable of forming strong hydrogen bonds, and a bromine and a fluorine atom, which can participate in halogen bonding, makes this compound an intriguing candidate for studies in supramolecular chemistry and crystal engineering. acs.orgscience.govrsc.orgacs.orglibretexts.orgnih.gov

The interplay between hydrogen bonding via the carboxylic acid dimer motif and halogen bonding involving the bromine and fluorine atoms could lead to the formation of novel and predictable supramolecular architectures. acs.orgacs.org The directionality and strength of halogen bonds are tunable based on the nature of the halogen atom, offering a tool for the rational design of crystal structures with desired properties. acs.org

Research in this area could focus on co-crystallization of this compound with other molecules to form multi-component crystals with unique physical properties, such as altered solubility, stability, or even electronic and optical properties. The study of how the substitution pattern on the benzoic acid ring influences the resulting supramolecular assembly will be a key area of investigation. acs.org

| Non-covalent Interaction | Potential Role in Supramolecular Assembly | Research Opportunities |

| Hydrogen Bonding | Formation of carboxylic acid dimers or chains. | Study of competition and synergy with halogen bonding. |

| Halogen Bonding | Directional interactions involving bromine and fluorine. | Design of co-crystals with tailored solid-state structures and properties. rsc.orgacs.org |

| π-π Stacking | Interactions between aromatic rings. | Investigation of its contribution to the overall crystal packing. |

Unexplored Reactivity with Novel Reagents and Catalytic Systems

The unique electronic environment of the aromatic ring in this compound, shaped by the interplay of electron-withdrawing (bromo, fluoro, carboxylic acid) and electron-donating (methyl) groups, suggests that it may exhibit unexplored reactivity with novel reagents and catalytic systems.

Future research could investigate its behavior in reactions that are sensitive to the electronic and steric properties of the substrate. For example, its participation in various transition-metal-catalyzed reactions beyond standard cross-coupling could be explored. mdpi.comnih.govacs.org This includes investigating its potential as a substrate in C-H activation/annulation cascades to build more complex fused-ring systems.

The development of new catalytic systems could also unlock novel transformations. For instance, photoredox catalysis or electrochemistry could enable reactions that are not accessible under thermal conditions. The reactivity of the C-Br and C-F bonds under such conditions would be of particular interest. For example, radical decarboxylative carbometalation has been explored for benzoic acids, and similar novel approaches could be applied here. acs.org

Furthermore, the combination of the existing functional groups could lead to interesting intramolecular reactions or be exploited in the design of new organocatalysts or ligands for transition metals.

| Reaction Class | Potential for Unexplored Reactivity | Research Focus |

| Transition-Metal Catalysis | Participation in novel C-H functionalization, annulation, and multicomponent reactions. | Screening of various catalysts and ligands to uncover new transformations. |

| Photoredox and Electro-catalysis | Activation of C-Br and C-F bonds under mild conditions. | Exploration of single-electron transfer pathways for novel bond formations. |

| Organocatalysis | Use of the molecule or its derivatives as a chiral catalyst or ligand. | Design of new catalytic systems based on the this compound scaffold. |

Q & A

Q. How can this compound be used in fragment-based drug discovery (FBDD)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.